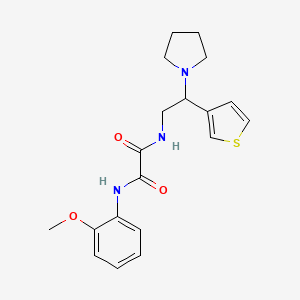

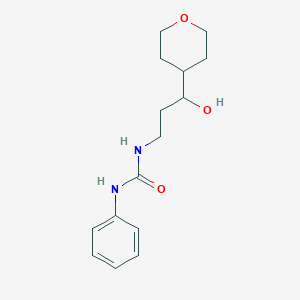

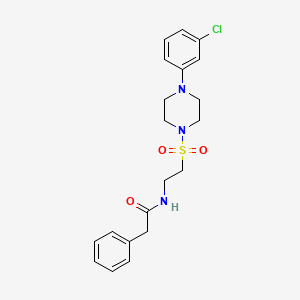

![molecular formula C18H20N6O4S B2552640 6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021055-33-3](/img/structure/B2552640.png)

6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is not directly reported in the provided papers. However, a related compound, 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, has been synthesized and is described in the literature. The synthesis involves the treatment of intermediate compounds with various reagents to achieve the desired triazolopyridazine derivatives. These compounds have shown anxiolytic activity and the ability to inhibit [3H]diazepam binding, indicating their potential pharmaceutical importance .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by XRD technique. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been crystallized in the monoclinic crystal system with the space group P21/c. Density functional theory (DFT) calculations have been carried out to ensure the harmony between theoretical and experimental values, and the HOMO-LUMO energy gap along with global reactivity descriptor values have been determined .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyridazine derivatives typically include the formation of intermediate compounds followed by cyclization and substitution reactions. The specific reactions for the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involve treating an acetic acid derivative with hydrazinylpyridazine in dichloromethane, followed by the addition of reagents like TBTU and lutidine in cold conditions, and finally heating with chloroamine T in the presence of ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridazine derivatives are characterized by their crystalline structure, intermolecular interactions, and energy frameworks. The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine exhibits intermolecular hydrogen bonding and scarce C-Cl...cg interactions. Hirshfeld surface analysis and energy frameworks have been constructed to understand the packing of molecules and the different intermolecular interaction energies .

Applications De Recherche Scientifique

Antihistaminic and Anti-inflammatory Activity

Research highlights the synthesis of fused pyridazines with cyclic amines, showing significant antihistaminic activity and an inhibitory effect on eosinophil infiltration. A specific compound, identified as TAK-427, was found to inhibit eosinophil infiltration effectively in the skin caused by topical antigen challenges, indicating its potential as a therapeutic agent for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anti-diabetic Activity

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds were developed as anti-diabetic medications, showing strong inhibition potential and excellent antioxidant and insulinotropic activity, highlighting their significance in managing diabetes (Bindu et al., 2019).

Antimicrobial and Antimalarial Activity

New sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety were synthesized and screened for in vitro antimicrobial activity against various bacteria and for antifungal and antimalarial activity. This research indicates the potential use of these compounds in developing new antimicrobial and antimalarial drugs (Bhatt et al., 2016).

Prostate Cancer Treatment

A compound designed as AZD3514, targeting the androgen receptor for the treatment of advanced prostate cancer, was identified. The synthesis involved addressing certain physical property issues and led to a clinical candidate undergoing Phase I clinical trials, showcasing the application in cancer therapeutics (Bradbury et al., 2013).

Antioxidant Activity

A novel series of compounds were designed and synthesized, targeting dihydrofolate reductase (DHFR) inhibition. Among these, some derivatives revealed excellent broad-spectrum antimicrobial activity and were identified as active DHFR inhibitors with potent antioxidant properties. These findings suggest their potential in developing new antioxidant agents (Othman et al., 2020).

Propriétés

IUPAC Name |

6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4S/c1-13-19-20-17-4-5-18(21-24(13)17)22-6-8-23(9-7-22)29(25,26)14-2-3-15-16(12-14)28-11-10-27-15/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHTUKDNPJXMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

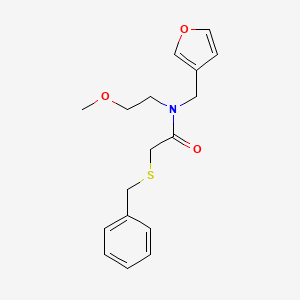

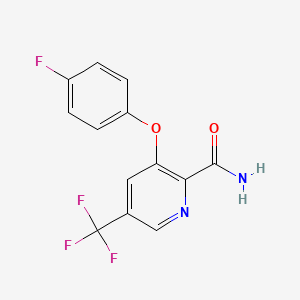

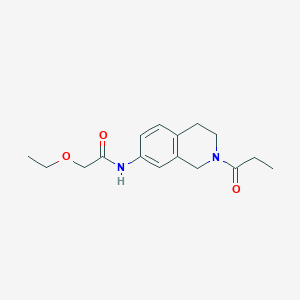

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)

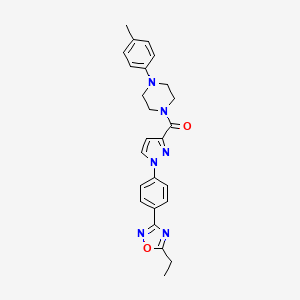

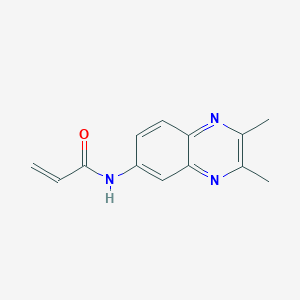

![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)